molecular formula C12H32N2Si2 B14543841 N~1~,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine CAS No. 61883-46-3

N~1~,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine

Cat. No.: B14543841
CAS No.: 61883-46-3
M. Wt: 260.57 g/mol
InChI Key: CSRJYMKQIHQMOG-UHFFFAOYSA-N
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Description

N~1~,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two ethyl groups and two trimethylsilyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with diethylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality N1,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions are typically carried out using organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted diamines depending on the reagents used.

Scientific Research Applications

N~1~,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a stabilizing agent for proteins.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of trimethylsilyl groups enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-Diethyl-N~2~,N~2~-dimethylethane-1,2-diamine
  • N~1~,N~1~-Diethyl-N~2~,N~2~-bis(phenyl)ethane-1,2-diamine
  • N~1~,N~1~-Diethyl-N~2~,N~2~-bis(methyl)ethane-1,2-diamine

Uniqueness

N~1~,N~1~-Diethyl-N~2~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound in various applications, particularly in the fields of chemistry and biology.

Properties

CAS No.

61883-46-3

Molecular Formula

C12H32N2Si2

Molecular Weight

260.57 g/mol

IUPAC Name

N,N-diethyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine

InChI

InChI=1S/C12H32N2Si2/c1-9-13(10-2)11-12-14(15(3,4)5)16(6,7)8/h9-12H2,1-8H3

InChI Key

CSRJYMKQIHQMOG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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